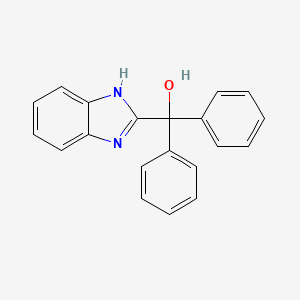

1H-Benzimidazol-2-yl(diphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1235-28-5 |

|---|---|

Molecular Formula |

C20H16N2O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1H-benzimidazol-2-yl(diphenyl)methanol |

InChI |

InChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22) |

InChI Key |

JGWSXCAXWPAUFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazol 2 Yl Diphenyl Methanol and Analogs

Synthesis of Thione Derivatives and Subsequent Reactions

While not a direct reaction of 1H-Benzimidazol-2-yl(diphenyl)methanol, the synthesis and subsequent reactions of benzimidazole-2-thiones provide insight into the reactivity of the C2 position. Benzimidazole-2-thiones can be synthesized from o-phenylenediamine (B120857) and carbon disulfide. nih.gov These thiones can then undergo S-alkylation reactions. For example, reaction with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) yields the corresponding S-substituted derivative. mdpi.com This highlights the nucleophilic character of the exocyclic sulfur atom at the C2 position.

Coordination Chemistry and Metal Complexes of 1h Benzimidazol 2 Yl Diphenyl Methanol

Synthesis of Metal Complexes

The synthesis of metal complexes involving 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) can be achieved through several methods, including direct complexation with transition metal salts and hydrothermal techniques. Furthermore, the broader class of benzimidazole (B57391) derivatives is widely used in forming Schiff base metal complexes.

Complexes of this compound have been successfully synthesized with a range of 3d transition metals, including Copper(II), Manganese(II), Zinc(II), Iron(II), Cobalt(II), and Nickel(II). bohrium.comresearchgate.net The general approach involves the reaction of the benzimidazole ligand with the corresponding metal salt in a suitable solvent. The specific conditions, such as temperature, reaction time, and molar ratios, are optimized to achieve the desired product. iosrjournals.org For instance, bis-chelate complexes are often prepared by reacting a metal acetate with the ligand in a hot methanolic solution, with the product precipitating upon digestion. iosrjournals.org

| Metal Ion | General Synthesis Method | Ligand-to-Metal Ratio | Reference |

|---|---|---|---|

| Cu(II) | Hydrothermal Method | 2:1 | bohrium.comresearchgate.net |

| Mn(II) | Hydrothermal Method | 2:1 | bohrium.comresearchgate.net |

| Zn(II) | Hydrothermal Method | 2:1 | bohrium.comresearchgate.net |

| Fe(II) | Hydrothermal Method | 2:1 | bohrium.comresearchgate.net |

| Co(II) | Hydrothermal Method | 2:1 | bohrium.comresearchgate.net |

| Ni(II) | Hydrothermal Method | 2:1 | bohrium.comresearchgate.net |

Hydrothermal synthesis is a specific method that has been effectively employed to prepare metal complexes of this compound. bohrium.comresearchgate.net This technique involves carrying out the synthesis in aqueous or solvent-based solutions at elevated temperatures and pressures, typically in a sealed vessel like an autoclave. This method can promote the crystallization of products and allows for the formation of complexes that might not be accessible under standard atmospheric conditions. rsc.org For the complexes of BDM with Cu(II), Mn(II), Zn(II), Fe(II), Co(II), and Ni(II), a solvent-free hydrothermal approach has been reported. bohrium.comresearchgate.net

While specific Schiff base complexes derived directly from this compound are not detailed in the provided sources, the synthesis of Schiff base metal complexes from other benzimidazole precursors is a well-established field. nih.govnih.govresearchgate.netnih.gov This process typically involves two main steps. First, a benzimidazole derivative containing a primary amine group is condensed with an aldehyde or ketone to form a Schiff base, characterized by an imine (-C=N-) linkage. nih.govnih.gov Subsequently, this Schiff base ligand is reacted with a metal salt (e.g., lanthanide or transition metal chlorides) in a suitable solvent like methanol (B129727) or ethanol to form the final metal complex. nih.govrsc.org The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.gov

Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, composition, and coordination behavior of the synthesized metal complexes.

The characterization of this compound metal complexes relies on a combination of spectroscopic and analytical methods to confirm their formation and structure. bohrium.comresearchgate.net

Elemental Analysis (CHN): This fundamental technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula and the stoichiometry of the complex. bohrium.comresearchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of key functional groups (like N-H, C=N of the imidazole (B134444) ring, and O-H) upon complexation indicate their involvement in bonding with the metal ion. bohrium.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy helps in elucidating the structure of the ligand and confirming the complex formation in solution. Chemical shift changes upon coordination can provide insights into the binding mode. bohrium.comresearchgate.netnih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complexes and confirm their composition. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for coordination compounds. bohrium.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the ligand-metal bond. The appearance of d-d transition bands is characteristic of transition metal complexes. iosrjournals.orgnih.gov

| Technique | Information Obtained | References |

|---|---|---|

| Elemental Analysis (CHN) | Confirms empirical formula and stoichiometry | bohrium.comresearchgate.net |

| FTIR Spectroscopy | Identifies coordination sites by observing shifts in vibrational bands | bohrium.comresearchgate.netnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Confirms structure and notes changes in chemical shifts upon complexation | bohrium.comresearchgate.netnih.gov |

| Mass Spectrometry | Determines molecular weight and confirms composition | bohrium.comnih.gov |

| UV-Visible Spectroscopy | Investigates electronic transitions and coordination geometry | iosrjournals.orgnih.govrajpub.com |

For the metal complexes of this compound with Cu(II), Mn(II), Zn(II), Fe(II), Co(II), and Ni(II), a ligand-to-metal stoichiometry of 2:1 has been confirmed through elemental and spectroscopic analysis. bohrium.comresearchgate.net The coordination mode, which describes how the ligand binds to the metal center, is typically inferred from spectroscopic data. In many benzimidazole-derived complexes, coordination occurs through the nitrogen atom of the imidazole ring and another donor atom, such as an oxygen from a hydroxyl or carboxyl group, or a nitrogen from an imine or azo group. rajpub.comnih.gov For instance, in copper complexes of 1H-benzimidazole-2-yl hydrazones, coordination was found to occur through the N-atom of the benzimidazole ring, the N-atom of the azomethine bond, and the O-atom from an ortho-OH group. nih.gov The specific binding of this compound would involve the tertiary nitrogen of the imidazole ring and potentially the oxygen of the hydroxyl group, acting as a bidentate ligand.

Geometry of Metal Centers (e.g., Tetrahedral, Square Planar)

There is no specific information available in the reviewed literature detailing the geometry of metal centers in complexes formed with this compound. While studies on other benzimidazole-based ligands have reported various coordination geometries such as tetrahedral, square planar, and octahedral for different metal ions, these findings cannot be directly extrapolated to complexes of the specific ligand .

Interactions of Metal Complexes with Biomolecules

DNA Binding Studies

There are no available spectroscopic studies (UV absorption, fluorescence, or circular dichroism) that specifically investigate the interaction between DNA and metal complexes of this compound. Such techniques are commonly employed to probe the binding modes and affinities of small molecules to DNA. abap.co.innih.govpnu.ac.ir

Information regarding viscosity and gel electrophoresis assays to study the interaction of this compound metal complexes with DNA is not present in the reviewed scientific literature. These methods are typically used to further elucidate the nature of DNA binding, with viscosity measurements being particularly sensitive to intercalative binding. pnu.ac.irresearchgate.net

Model Membrane Interaction Analysis (e.g., Differential Scanning Calorimetry)

No studies utilizing techniques such as Differential Scanning Calorimetry (DSC) to analyze the interaction of this compound metal complexes with model membranes were identified. DSC is a valuable tool for understanding how compounds interact with and affect the properties of lipid bilayers, which can provide insights into mechanisms of cellular uptake and cytotoxicity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict a range of properties, from molecular geometry to reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For benzimidazole derivatives, this is typically achieved using DFT methods, such as the B3LYP functional, combined with basis sets like 6-31G** or 6-311G(d,p). researchgate.netnih.gov This process minimizes the energy of the molecule to find its equilibrium conformation.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. By calculating the energy of these different conformers, the most stable, low-energy structure can be identified. researchgate.net The results of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. nih.gov

| Parameter | Description | Typical Calculated Value (DFT/B3LYP) | Typical Experimental Value (X-ray) |

|---|---|---|---|

| N—H Bond Length | Length of the bond between nitrogen and hydrogen in the imidazole (B134444) ring. | ~1.01 Å | ~0.86 Å (riding model) |

| C=N Bond Length | Length of the carbon-nitrogen double bond in the imidazole ring. | ~1.38 Å | ~1.37 Å |

| C—C (Benzene) | Aromatic carbon-carbon bond length in the fused benzene ring. | ~1.40 Å | ~1.39 Å |

| N—C—N Angle | Bond angle within the imidazole ring. | ~108° | ~108.5° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. nih.gov These theoretical spectra are crucial for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. mdpi.comresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A small energy gap suggests that the molecule is more reactive. researchgate.net These calculations also allow for the prediction of electronic transitions, which can be correlated with experimental UV-Vis spectra. nih.gov

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating reactivity. | ~4.0 to ~5.0 |

Theoretical chemistry can be used to assess the thermodynamic feasibility of a chemical reaction. By calculating the total electronic energies of the reactants and products, the enthalpy of reaction (ΔH) can be determined. A negative ΔH indicates an exothermic reaction, which is generally favorable.

Furthermore, by calculating the Gibbs free energy of reaction (ΔG), which also accounts for entropy, the spontaneity of a reaction can be predicted. These feasibility assessments are valuable for optimizing synthesis pathways, predicting reaction outcomes, and understanding reaction mechanisms without the need for extensive laboratory work. For instance, DFT can be used to model the condensation reaction between o-phenylenediamine (B120857) and an appropriate carboxylic acid to form the benzimidazole core, helping to evaluate different synthetic routes.

Reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a defined dielectric constant. mdpi.com

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that can be applied to DFT calculations to provide more realistic predictions of molecular properties in solution. nih.gov Studies on benzimidazole derivatives have shown that considering solvent effects is crucial for accurately predicting electronic spectra and other properties that are sensitive to polarity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for identifying and optimizing potential drug candidates.

Benzimidazole derivatives are known to interact with various biological targets, and molecular docking has been extensively used to study these interactions. One of the most significant targets is tubulin, a key protein involved in microtubule formation. Many benzimidazoles act as microtubule inhibitors by binding to the colchicine-binding site located at the interface between α- and β-tubulin subunits. semanticscholar.orgnih.gov

Docking simulations can predict the binding affinity (often expressed as a binding energy in kcal/mol) and the specific binding mode of compounds like 1H-Benzimidazol-2-yl(diphenyl)methanol within this site. semanticscholar.org These simulations reveal crucial intermolecular interactions, such as:

Hydrogen bonds: with key amino acid residues like Asn101. semanticscholar.org

Hydrophobic interactions: with residues such as βY202, βV238, and αT179. nih.gov

π-π stacking: between the aromatic rings of the ligand and residues like tyrosine.

Beyond tubulin, docking studies have explored the interaction of benzimidazoles with various enzyme active sites. For example, derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Other studies have investigated their binding to tyrosinase and Epidermal Growth Factor Receptor (EGFR), highlighting the versatility of the benzimidazole scaffold in targeting different proteins. iosrjournals.orgukm.my

| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Parbendazole | β-Tubulin (Colchicine Site) | N/A (structure reported) | N/A | Cys241, Leu248, Ala316, Val318 | nih.gov |

| 1-benzyl-2-phenyl-1H-benzimidazole derivative | APO-liver alcohol dehydrogenase inhibitor | 5ADH | -8.3 to -9.0 | N/A | researchgate.net |

| 2-arylbenzimidazole derivative | Acetylcholinesterase (AChE) | N/A | N/A | Interacts with catalytic site | nih.gov |

| N-(1H-benzimidazol-2-ylmethyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide complex | Tyrosinase | 3NM8 | N/A (higher for Co(II) complex) | N/A | iosrjournals.org |

| Keto-benzimidazole derivative | EGFR (T790M mutant) | N/A | -8.3 to -8.4 | N/A | ukm.my |

Prediction of Binding Modes and Affinities

The prediction of how a ligand such as this compound interacts with its biological target is a cornerstone of computational drug design. Molecular docking is a primary technique used to forecast the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score.

Detailed research findings from studies on structurally related 2-substituted benzimidazole derivatives illustrate the power of these predictive methods. For instance, molecular docking studies on novel 2-substituted benzimidazoles targeting tyrosine kinase (PDB ID: 2SRC), a key enzyme in cancer progression, have revealed high binding affinities. One such study designed ten new derivatives, with the top-performing compounds exhibiting docking scores of -9.5 kcal/mol, indicating strong and stable binding within the enzyme's active site benthamdirect.com. Molecular dynamics simulations further confirmed the stability of these predicted binding modes benthamdirect.com.

In another study, substituted benzimidazole derivatives were docked against DNA gyrase subunit B (PDB ID: 5L3J) and Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) to predict their antibacterial potential. The results highlighted several compounds with superior binding contacts compared to the reference ligands, with the most promising derivatives showing high binding affinities spast.org. Similarly, docking studies of benzimidazole derivatives against bacterial proteins like DNA gyrase subunit B and penicillin-binding protein 1a have been used to elucidate their mode of action as antibacterial agents nih.gov.

The specific interactions between the ligand and the amino acid residues of the target protein are crucial for stable binding. For example, in a study of 1,2-disubstituted benzimidazole analogues targeting DNA gyrase B (PDB ID: 4KFG), key interactions were identified with amino acid residues such as PHE-407, GLN-203, and ALA-202 aip.org. The binding of 2-phenyl benzimidazole to the cyclooxygenase (COX) enzyme (PDB ID: 1CX2) was found to have a high binding energy of -7.1 kcal/mol, suggesting its potential as an anti-inflammatory agent researchgate.net.

While specific docking studies for this compound are not detailed in the available literature, the bulky diphenylmethanol (B121723) group at the 2-position would be expected to play a significant role in its binding. The voluminous and hydrophobic nature of this substituent would likely favor interactions with hydrophobic pockets within a receptor's binding site. The benzimidazole core, a common feature in many biologically active compounds, can participate in hydrogen bonding and π-π stacking interactions.

The table below summarizes the predicted binding affinities for some representative 2-substituted benzimidazole derivatives against various protein targets, as reported in the literature.

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Novel 2-substituted benzimidazoles | Tyrosine Kinase | 2SRC | -9.5 | Not specified |

| Substituted benzimidazoles | DNA gyrase subunit B | 5L3J | High (specific values not provided) | Not specified |

| Substituted benzimidazoles | S. aureus tyrosyl-tRNA synthetase | 1JIJ | High (specific values not provided) | Not specified |

| 1,2-disubstituted benzimidazoles | DNA gyrase B | 4KFG | High (specific values not provided) | PHE-407, GLN-203, ALA-202 |

| 2-phenyl benzimidazole | Cyclooxygenase (COX) | 1CX2 | -7.1 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that help in understanding the physicochemical properties that are critical for a compound's potency and in predicting the activity of new, unsynthesized molecules.

For benzimidazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their biological effects. A 2D-QSAR study on novel 2-substituted benzimidazole derivatives designed as anti-breast cancer agents led to the development of a predictive model that guided the synthesis of compounds with significant inhibitory effects on the MCF-7 cancer cell line benthamdirect.com.

In another QSAR study on a series of 2-thioarylalkyl benzimidazole derivatives with anthelmintic activity, a predictive model was established using Density Functional Theory (DFT) to calculate molecular descriptors. The resulting model showed that the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) were the most influential parameters for the observed biological activity biolscigroup.usscholars.directresearchgate.net. The model indicated that lower values of the dipole moment, EHOMO, and the smallest negative charge would lead to increased anthelmintic activity biolscigroup.usscholars.direct. The high coefficient of determination (R² = 0.917) underscored the robustness of the model in explaining the variance in experimental activity biolscigroup.us.

A 3D-QSAR study was performed on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives as inhibitors of enteroviruses. This study employed methods like Multiple Linear Regression (MLR) and Neural Networks (NN) to build a statistically significant model that could be used to guide the synthesis of new antiviral compounds biointerfaceresearch.com. Similarly, 2D and 3D-QSAR models have been developed for 2-polyfluoroalkyl and 2-nitrobenzylsulphanyl benzimidazoles as antimycobacterial agents, yielding models with high correlation coefficients that aid in the search for novel tuberculosis treatments jocpr.com.

For this compound, a QSAR model would likely incorporate descriptors related to its significant steric bulk, hydrophobicity (logP), and electronic properties. The diphenylmethanol group would contribute significantly to descriptors such as molecular weight, molar refractivity, and topological surface area. The electronic nature of the benzimidazole ring system would also be a critical component of any QSAR model.

The following table presents the key findings from a representative QSAR study on 2-thioarylalkyl-1H-benzimidazole derivatives, illustrating the types of descriptors and their influence on biological activity.

| QSAR Model for 2-Thioarylalkyl-1H-Benzimidazole Derivatives |

| Statistical Indicators |

| Coefficient of Determination (R²) |

| Key Molecular Descriptors |

| Dipole Moment (μ) |

| Energy of the Highest Occupied Molecular Orbital (EHOMO) |

| Smallest Negative Charge (q-) |

Emerging Research Applications of Benzimidazole Compounds

Catalytic Roles in Chemical Transformations

Recent research has demonstrated the utility of 1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) as a versatile ligand in the synthesis of transition metal complexes, which in turn can function as catalysts in chemical transformations. A notable study detailed a one-pot, solvent-free synthesis of BDM and its subsequent complexation with several 3d transition metals. rsc.orgresearchgate.netresearchgate.netbohrium.com

The synthesis of these metal complexes involves the reaction of BDM with various metal salts, leading to the formation of coordination compounds where the benzimidazole (B57391) derivative acts as a ligand. The nitrogen atoms within the benzimidazole ring and the hydroxyl group of the methanol (B129727) moiety can coordinate with metal ions, facilitating the formation of stable complexes. rsc.orgresearchgate.netresearchgate.netbohrium.com

A series of metal complexes of this compound have been synthesized, including those with:

Copper (II)

Manganese (II)

Zinc (II)

Iron (II)

Cobalt (II)

Nickel (II)

These complexes have been characterized using various spectroscopic techniques, confirming the coordination of the BDM ligand to the metal centers. rsc.orgresearchgate.netresearchgate.netbohrium.com The formation of these complexes underscores the potential of this compound to serve as a scaffold for the development of novel catalysts. The presence of the metal center, held in a specific geometric arrangement by the benzimidazole ligand, can provide a site for catalytic activity, enabling the transformation of organic substrates. While detailed catalytic studies for each specific complex are a subject of ongoing research, the successful synthesis of these compounds opens the door to their exploration in various catalytic reactions.

Table 1: Synthesized Metal Complexes of this compound

| Metal Ion | Chemical Formula of Complex |

| Copper (II) | [Cu(BDM)₂]Cl₂ |

| Manganese (II) | [Mn(BDM)₂]Cl₂ |

| Zinc (II) | [Zn(BDM)₂]Cl₂ |

| Iron (II) | [Fe(BDM)₂]Cl₂ |

| Cobalt (II) | [Co(BDM)₂]Cl₂ |

| Nickel (II) | [Ni(BDM)₂]Cl₂ |

Note: The exact stoichiometry and coordination geometry can vary depending on the reaction conditions.

Development of Fluorescent Probes and Chemosensors

The inherent photophysical properties of the benzimidazole core have led to its widespread investigation in the design of fluorescent probes and chemosensors. These molecules are engineered to exhibit a change in their fluorescence properties upon interaction with a specific analyte, such as a metal ion.

A key photophysical process that can be harnessed in the design of benzimidazole-based fluorescent sensors is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.orgresearchgate.netnih.govrsc.org In molecules capable of ESIPT, upon excitation by light, a proton is transferred from a donor group to an acceptor group within the same molecule. This process leads to the formation of a transient tautomer with a different electronic structure and, consequently, a distinct fluorescence emission profile.

The ESIPT phenomenon often results in a large separation between the absorption and emission wavelengths, a characteristic known as a large Stokes shift. nih.govresearchgate.net This is highly desirable for fluorescent probes as it minimizes self-absorption and enhances the signal-to-noise ratio. The efficiency of the ESIPT process can be influenced by factors such as the polarity of the solvent and the presence of substituents on the benzimidazole ring. nih.govacs.org

For a benzimidazole derivative to exhibit ESIPT, it typically requires a proton-donating group (like a hydroxyl group) in proximity to a proton-accepting nitrogen atom of the imidazole (B134444) ring. In the case of this compound, the hydroxyl group is suitably positioned to potentially engage in intramolecular hydrogen bonding with one of the benzimidazole nitrogen atoms, a prerequisite for ESIPT.

The performance of a fluorescent probe is critically dependent on its quantum yield and Stokes' shift. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is generally desirable for a sensitive fluorescent probe.

The Stokes' shift, the difference in wavelength between the maximum of the absorption and emission spectra, is another crucial parameter. As mentioned, a large Stokes' shift is advantageous as it reduces the overlap between the excitation and emission signals, leading to improved detection sensitivity. Benzimidazole derivatives designed as ESIPT-based fluorophores are known to exhibit significantly large Stokes' shifts, often exceeding 100 nm. nih.govresearchgate.net

While specific quantum yield and Stokes' shift data for this compound as a fluorescent probe are not extensively reported in the literature, the general characteristics of benzimidazole-based ESIPT fluorophores suggest its potential in this area. The diphenylmethanol (B121723) moiety can also influence the photophysical properties through steric and electronic effects.

Benzimidazole-based fluorescent probes have shown great promise for the selective detection of various metal ions, including the biologically and environmentally important ferric ion (Fe³⁺). rsc.orgcapes.gov.brrsc.org The mechanism of detection often involves the coordination of the metal ion with the benzimidazole ligand, which in turn perturbs the electronic structure of the fluorophore and modulates its fluorescence output.

This modulation can manifest as either a "turn-on" or "turn-off" response. In a "turn-on" sensor, the fluorescence intensity increases upon binding to the target ion. Conversely, a "turn-off" sensor exhibits a decrease or quenching of its fluorescence. The selectivity of the probe for a particular metal ion is determined by the specific binding affinity between the ligand and the metal.

In the context of Fe³⁺ detection, the interaction can occur through chelation by the nitrogen and oxygen atoms of the benzimidazole and methanol groups. This binding event can disrupt or alter the ESIPT process, leading to a change in the fluorescence signal. For instance, the binding of Fe³⁺ could inhibit the ESIPT pathway, causing a quenching of the long-wavelength emission and potentially an enhancement of a shorter-wavelength emission, resulting in a ratiometric response. capes.gov.br Ratiometric sensing, which is based on the ratio of fluorescence intensities at two different wavelengths, is particularly advantageous as it can provide a built-in correction for environmental effects and instrumental variations.

The synthesis of an Fe(II) complex with this compound suggests a strong interaction between the ligand and iron ions, laying the groundwork for its potential application as a fluorescent sensor for Fe³⁺. rsc.orgresearchgate.netresearchgate.netbohrium.com Further research is needed to fully characterize the fluorescence response of BDM to Fe³⁺ and other metal ions to establish its selectivity and sensitivity as a chemosensor.

Q & A

Q. Q1: What are the standard synthetic routes for 1H-Benzimidazol-2-yl(diphenyl)methanol, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example:

- Route 1 : Reacting 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone, followed by further functionalization (e.g., hydrazine derivatives) .

- Route 2 : Using glycolic acid and o-phenylenediamine in HCl under reflux, yielding (1H-benzimidazol-2-yl)methanol derivatives with ~89% yield .

Characterization : - NMR/LCMS : For intermediates like 4-(1H-benzimidazol-2-yl)phenol, ¹H/¹³C NMR (δ 7.3–10.2 ppm for aromatic protons) and LCMS (m/z 211.34 [M+H⁺]) confirm purity .

- X-ray crystallography : Resolve stereochemistry and confirm molecular packing (e.g., SHELXL refinement for disordered structures) .

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize reaction conditions to minimize side products in benzimidazole core formation?

- Key variables : Reaction temperature (e.g., 105°C for enantiopure derivatives ), solvent selection (methanol for recrystallization ), and catalyst choice (e.g., MnO₂ for oxidation to carbaldehyde ).

- Troubleshooting : Monitor by TLC; side products often arise from incomplete cyclization or over-oxidation. Adjust stoichiometry (e.g., excess glycolic acid improves yield ).

Structural Analysis and Crystallography

Q. Q3: What methodologies are critical for resolving hydrogen-bonding networks in benzimidazole derivatives?

- Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R₂²(8) motifs) using software like Mercury .

- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution or twinned crystals .

- Example : In 1-benzyl-2-phenyl-1H-benzimidazole cocrystals, C–H···π and O–H···N interactions dominate, validated via R-factor < 0.07 .

Pharmacological Profiling

Q. Q4: What in vitro assays are suitable for evaluating the anti-inflammatory or anticancer potential of this compound?

- Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage models. Derivatives like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetohydrazide show IC₅₀ < 10 μM .

- Anticancer : Use MTT assays against HeLa or MCF-7 cells. Substituents (e.g., naphthyl groups) enhance cytotoxicity via intercalation or topoisomerase inhibition .

Advanced Pharmacological Mechanisms

Q. Q5: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Critical modifications :

- Diphenylmethanol group : Enhances lipophilicity, improving membrane permeability .

- Substituent position : Electron-withdrawing groups (Cl, NO₂) at the phenyl ring increase antifungal activity (e.g., against Candida spp.) .

- Tools : Molecular docking (AutoDock Vina) to predict binding to fungal CYP51 or human kinases .

Data Contradictions and Validation

Q. Q6: How should researchers address discrepancies in reported crystallographic data for benzimidazole derivatives?

- Validation steps :

Environmental and Stability Studies

Q. Q7: What methodologies assess the environmental persistence of benzimidazole derivatives?

- Degradation pathways : Use HPLC-MS to identify photolytic or hydrolytic byproducts .

- Ecototoxicity : Perform Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.